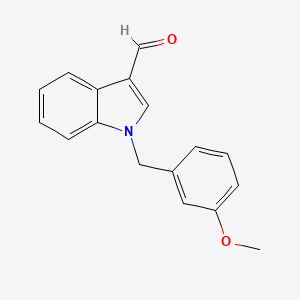

1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-6-4-5-13(9-15)10-18-11-14(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHVNBQTVLWMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407363 | |

| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261637-72-3 | |

| Record name | 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Parameters:

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Vilsmeier reagent prep | 0–5°C, POCl₃ in DMF | DMF, POCl₃ | Formation of reactive intermediate |

| Reaction with aniline | Room temp (stirring), reflux | Substituted aniline | Formation of indole carbaldehyde |

| Workup | Sodium carbonate solution | pH adjustment | Isolation of pure product |

Metal-Free C−H Arylation

An alternative approach to synthesizing This compound involves metal-free C−H arylation. This method uses imine-induced activation for selective functionalization:

-

- Water is added to the reaction mixture, followed by extraction with ethyl acetate.

- The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

- The residue is purified using flash column chromatography with petroleum ether/ethyl acetate as eluents.

Key Parameters:

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Reaction setup | Room temp, dry DMSO | NaOH, MeI | Arylation of indole derivative |

| Extraction | Ethyl acetate | MgSO₄ | Removal of impurities |

| Purification | Flash chromatography | Petroleum ether/EtOAc | Isolation of final product |

Gram-Scale Synthesis

For large-scale synthesis, modifications to reaction conditions are implemented:

Key Parameters for Gram-Scale Reaction:

| Step | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Reaction setup | Ambient temp, CH₃OH/H₂O | HPF₆ catalyst | Moderate yield (~55%) |

| Purification | Silica gel chromatography | Petroleum ether/EtOAc | High purity final product |

Comparative Analysis

The table below summarizes key differences between the methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Vilsmeier-Haack | High selectivity, robust conditions | Requires toxic reagents like POCl₃ |

| Metal-Free Arylation | Environmentally friendly | Longer reaction times |

| Gram-Scale Synthesis | Suitable for large quantities | Lower yields compared to small-scale |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 1-(3-Methoxybenzyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(3-Methoxybenzyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that derivatives of indole compounds, including 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde, exhibit significant biological activities. Notably:

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Indole Ring : Starting from appropriate precursors, the indole ring is constructed through cyclization reactions.

- Introduction of the Methoxybenzyl Group : This step often involves nucleophilic substitution reactions where the methoxybenzyl moiety is introduced.

- Aldehyde Formation : The final step usually involves oxidation of an alcohol or direct formylation to yield the aldehyde functional group at the 3-position.

These synthetic routes allow for good yields and further functionalization opportunities if necessary .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research on indole derivatives provides insights into its potential applications:

- A study investigating various indole derivatives demonstrated their effectiveness against certain cancer cell lines, indicating that structural modifications can significantly impact biological activity .

- Another research effort highlighted the antimicrobial properties of indole-based compounds against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may exhibit comparable effects .

Comparison Table: Structural Features and Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group at position 3 | Potential anticancer properties |

| 5-Methoxyindole-3-carbaldehyde | Methoxy group at position 5 | Neuroprotective effects |

| 4-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde | Substituted benzyl group at position 4 | Potential anti-inflammatory activity |

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxybenzyl group may enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Indole-3-carbaldehyde Derivatives

Electron-Donating vs. Electron-Withdrawing Groups

- 3-Methoxybenzyl (EDG) : The para-methoxy group enhances electron density at the benzyl ring and aldehyde group, facilitating reactions like thiosemicarbazone formation (e.g., with thiosemicarbazide derivatives) . This EDG may improve binding to biological targets through hydrogen bonding .

- However, bromine’s polarizability could enhance interactions in hydrophobic binding pockets .

Positional Isomerism (Para vs. Ortho)

Halogenated Derivatives

- 2-Chloro-6-fluorobenzyl : The combination of Cl and F substituents introduces strong EWGs, increasing electrophilicity at the aldehyde. Such derivatives are often prioritized in medicinal chemistry for improved metabolic stability .

Biological Activity

1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde is a complex organic compound notable for its structural features, including an indole ring and a methoxybenzyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies specifically addressing its biological effects remain limited.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of approximately 279.31 g/mol. The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis. Its unique substitution pattern may influence its biological interactions and pharmacological properties.

Anticancer Properties

Indole derivatives, including this compound, are known for their potential anticancer activities. Indole-3-carbaldehyde has been studied for its ability to induce cell cycle arrest and modulate gene expression related to cancer progression. While specific studies on this compound are sparse, its structural similarities to other indole derivatives suggest that it may exhibit similar anticancer mechanisms, potentially through apoptosis induction or inhibition of tumor growth pathways .

Neuroprotective Effects

Research indicates that indole compounds can interact with neurotransmitter systems, particularly serotonin and dopamine pathways. The methoxy group in this compound may enhance its lipophilicity, allowing better penetration into the central nervous system (CNS). This characteristic positions the compound as a potential candidate for neuroprotective applications, although direct evidence is still required .

Anti-inflammatory Activity

Indoles have also been investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could be significant, particularly in conditions like arthritis or neuroinflammation. Preliminary studies suggest that related compounds can inhibit pro-inflammatory cytokines, which warrants further investigation into this compound's specific effects .

The precise mechanism of action for this compound is not yet fully elucidated. However, potential interactions with various biological targets such as enzymes and receptors involved in neurotransmission and inflammation have been proposed. Molecular docking studies could provide insights into its binding affinities and interaction profiles with key biological macromolecules .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methoxyindole-3-carbaldehyde | Methoxy group at position 1 | Anticancer properties |

| 5-Methoxyindole-3-carbaldehyde | Methoxy group at position 5 | Neuroprotective effects |

| 4-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde | Substituted benzyl group at position 4 | Potential anti-inflammatory activity |

The unique substitution pattern of this compound may enhance its affinity for specific biological targets compared to other derivatives .

Q & A

Q. What are the key synthetic routes for preparing 1-(3-methoxybenzyl)-1H-indole-3-carbaldehyde?

The synthesis typically involves two main steps:

Indole Core Functionalization : Formylation of the indole scaffold at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to yield 1H-indole-3-carbaldehyde derivatives .

Benzylation : Alkylation of the indole nitrogen with 3-methoxybenzyl halides (e.g., bromide or chloride) under basic conditions. For example, NaH in DMF is used to deprotonate the indole nitrogen, facilitating nucleophilic substitution .

Critical Considerations :

- Reduction Control : If intermediates like 1-benzylindole-3-carbaldehyde are reduced (e.g., to alcohols), NaBH₄ in methanol is effective but requires careful stoichiometric monitoring to avoid over-reduction .

- Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) is essential for isolating pure products .

Q. What spectroscopic techniques are used to characterize this compound?

Q. How is purity validated post-synthesis?

- Melting Point Analysis : Sharp melting points indicate purity (e.g., compounds with similar structures melt at 128–132°C) .

- Chromatographic Methods : TLC (Rf consistency) and HPLC (≥95% peak area) are standard .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- X-Ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL ) provide bond lengths, angles, and torsion angles. For example, the methoxybenzyl group in the title compound shows a dihedral angle of ~85° with the indole plane, confirmed via monoclinic P2₁/c space group data (a = 10.525 Å, β = 99.2°) .

- Validation Tools : Programs like PLATON check for twinning, disorder, and solvent access (R1 < 0.05 for high-quality data) .

Q. What strategies mitigate competing reactions during benzylation?

- Base Selection : NaH in DMF minimizes side reactions (e.g., O-benzylation) compared to weaker bases like K₂CO₃ .

- Temperature Control : Reactions at 0–5°C reduce thermal decomposition of sensitive intermediates .

- Protecting Groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents unwanted nucleophilic attack .

Q. How can computational models predict reactivity or bioactivity?

- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to study charge distribution; the aldehyde group’s electrophilicity (Fukui indices) predicts nucleophilic attack sites .

- Molecular Docking : Dock into target proteins (e.g., bacterial enzymes) using AutoDock Vina. For example, indole derivatives show π-π stacking with Tyr residues in 1-deoxy-D-xylulose-5-phosphate synthase .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with antibacterial IC₅₀ values .

Q. How are substituent electronic effects analyzed in derivatives?

- Hammett Plots : Compare reaction rates (e.g., benzylation) of para-substituted benzyl halides. Electron-withdrawing groups (e.g., -NO₂) slow alkylation due to reduced nucleophilicity .

- NMR Chemical Shifts : Upfield shifts in ¹³C NMR (e.g., C3 aldehyde at δ 190 ppm vs. δ 185 ppm for electron-rich analogs) reflect resonance effects .

Q. What role does this compound play in multicomponent reactions (MCRs)?

- Scaffold Diversity : The aldehyde group participates in Ugi or Biginelli reactions. For example, condensation with amines and ketones yields indole-fused heterocycles .

- Green Chemistry : Water-ethanol solvent systems improve atom economy (e.g., 93% yield in cyclobutanone synthesis) .

Q. How are spectral contradictions resolved (e.g., solution vs. solid-state data)?

- Dynamic NMR : Variable-temperature studies identify conformational exchange (e.g., methoxybenzyl rotation) causing split signals .

- Cross-Validation : Compare IR carbonyl stretches (solid-state) with solution NMR to detect polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.